molecular formula C27H28N2O4 B248379 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone

1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone

Cat. No. B248379
M. Wt: 444.5 g/mol
InChI Key: KOGVMZFOQVRTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as Dimebon or latrepirdine and is a small molecule that has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone is not fully understood. However, it has been found to interact with a number of different proteins and enzymes in the brain, including histamine receptors and ion channels. It has also been found to increase the production of nerve growth factors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage in the brain. It has also been found to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone in lab experiments is its well-established synthesis method. This compound can be synthesized in a relatively straightforward manner, which makes it readily available for research purposes. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone. One area of research could focus on further elucidating the compound's mechanism of action and its interactions with different proteins and enzymes in the brain. Another area of research could explore the potential use of this compound in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Additionally, future research could focus on developing new synthetic methods for this compound that may improve its efficacy or reduce its toxicity.

Synthesis Methods

The synthesis of 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone involves a series of chemical reactions. The starting material for the synthesis is 3,5-dimethoxybenzoyl chloride, which is reacted with piperazine to give 4-(3,5-dimethoxy-benzoyl)-piperazine. This intermediate compound is then reacted with 2,2-diphenylacetonitrile in the presence of a base to give the final product, 1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone.

Scientific Research Applications

1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone has been studied extensively for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, including antioxidant and neuroprotective properties. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease.

properties

Product Name

1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2,2-diphenyl-ethanone

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C27H28N2O4/c1-32-23-17-22(18-24(19-23)33-2)26(30)28-13-15-29(16-14-28)27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-19,25H,13-16H2,1-2H3

InChI Key

KOGVMZFOQVRTKW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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